![molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3](/img/structure/B72119.png)
Methyl 3-amino-6-chloropyrazine-2-carboxylate
Overview
Description
“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is a chemical compound with the CAS Number 1458-03-3 . It has a molecular weight of 187.59 and its molecular formula is C6H6ClN3O2 . The IUPAC name for this compound is methyl 3-amino-6-chloro-2-pyrazinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-6-chloropyrazine-2-carboxylate” is 1S/C6H6ClN3O2/c1-12-6 (11)4-5 (8)9-2-3 (7)10-4/h2H,1H3, (H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 334.7±37.0 °C at 760 mmHg , and the melting point is 159-161ºC . The flash point is 156.2±26.5 °C .Scientific Research Applications
Synthesis of A2B Adenosine Receptor Antagonists
Methyl 3-amino-6-chloropyrazine-2-carboxylate: is utilized in the synthesis of A2B adenosine receptor antagonists . These antagonists are significant because they have potential therapeutic applications in treating diseases like asthma, chronic obstructive pulmonary disease (COPD), and cancer. The compound’s ability to interact with the receptor’s amino acids makes it a valuable asset in medicinal chemistry.
Preparation of Biologically Active Compounds
The compound serves as a precursor in the preparation of various biologically active compounds . Its reactive sites allow for modifications that can lead to the development of new drugs with potential activity against a range of diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-6-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAJCAJHSHUPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356460 | |
Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-chloropyrazine-2-carboxylate | |
CAS RN |
1458-03-3 | |
Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-6-chloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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